An In-depth Technical Guide to 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine: Properties and Characteristics
An In-depth Technical Guide to 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine: Properties and Characteristics
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(2-methyl-1H-imidazol-1-yl)propan-1-amine is a heterocyclic compound featuring a substituted imidazole ring linked to a primary amine via a propyl chain. The imidazole moiety is a critical pharmacophore found in numerous biologically active compounds, conferring a wide range of therapeutic properties. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine, drawing upon data from chemical suppliers and the broader scientific literature on related imidazole derivatives. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide extrapolates from established methodologies for the synthesis and characterization of similar N-alkylated imidazoles and discusses the potential pharmacological relevance based on the activities of structurally related molecules.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine are summarized below. These data are primarily sourced from chemical suppliers and computational models.
| Property | Value | Source |
| CAS Number | 2258-21-1 | ChemScene[1] |
| Molecular Formula | C₇H₁₃N₃ | ChemScene[1] |
| Molecular Weight | 139.20 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 43.84 Ų | ChemScene[1] |
| logP (octanol-water partition coefficient) | 0.54032 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 3 | ChemScene[1] |
Synthesis and Characterization
The synthesis of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine typically involves the N-alkylation of 2-methylimidazole with a suitable three-carbon synthon bearing a protected or precursor amine functionality. A general synthetic approach is outlined below, based on established protocols for N-alkylation of imidazoles.
General Experimental Protocol: N-Alkylation of 2-Methylimidazole
This protocol is a representative example of how N-alkylated imidazoles are synthesized. The specific reagents and conditions may require optimization for the synthesis of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine.
Materials:
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2-Methylimidazole
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3-Bromopropanenitrile (as a precursor to the aminopropyl group)
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Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base
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Acetonitrile or Dimethylformamide (DMF) as a solvent
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Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
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Diethyl ether or Tetrahydrofuran (THF) as a solvent for reduction
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Ethyl acetate
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Brine solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Step 1: N-Alkylation
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To a solution of 2-methylimidazole in acetonitrile or DMF, add a base such as potassium carbonate or sodium hydride.
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Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the imidazole nitrogen.
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Add 3-bromopropanenitrile dropwise to the reaction mixture.
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Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo to obtain the crude N-alkylated nitrile intermediate.
Step 2: Reduction of the Nitrile
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Dissolve the crude nitrile intermediate in a dry solvent such as diethyl ether or THF.
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Cool the solution in an ice bath and slowly add a reducing agent like lithium aluminum hydride.
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Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or IR spectroscopy).
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Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
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Filter the resulting precipitate and wash with the reaction solvent.
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Concentrate the filtrate under reduced pressure to yield the crude 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol with a small percentage of triethylamine) or by distillation under reduced pressure.
Spectroscopic Characterization
Mass Spectrometry (MS): A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. This technique provides information about the molecular weight and fragmentation pattern of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the imidazole ring, the two protons on the imidazole ring, and the three methylene groups of the propyl chain, as well as the protons of the primary amine. The chemical shifts and coupling patterns would be characteristic of the electronic environment of each proton.
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¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would differentiate the aromatic carbons of the imidazole ring from the aliphatic carbons of the propyl chain and the methyl group.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the region of 3300-3500 cm⁻¹), C-H stretching of the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and C=N and C=C stretching vibrations of the imidazole ring (in the fingerprint region, approximately 1450-1600 cm⁻¹).
Potential Biological Activities and Signaling Pathways
The imidazole nucleus is a well-established pharmacophore, and compounds containing this moiety are known to exhibit a broad range of biological activities.[2] While the specific pharmacological profile of 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine has not been extensively reported, its structural features suggest potential for various therapeutic applications.
Potential Therapeutic Areas
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Antimicrobial Activity: Many imidazole-containing compounds, such as metronidazole, are potent antimicrobial agents. The imidazole ring can interfere with microbial DNA synthesis or other essential cellular processes.
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Anticancer Activity: Certain imidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes or the disruption of cellular signaling pathways crucial for cancer cell proliferation and survival.
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Anti-inflammatory Activity: The imidazole scaffold is present in compounds that exhibit anti-inflammatory properties, potentially through the modulation of inflammatory signaling pathways.
Postulated Signaling Pathway Involvement
Based on the activities of other imidazole-containing drugs, 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine could potentially interact with various biological targets and signaling pathways. A hypothetical workflow for investigating its biological activity is presented below.
Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel chemical entities like 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine.
Experimental Protocols for Biological Evaluation
The following are detailed, generalized protocols for assessing the potential biological activities of novel compounds like 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
Materials:
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Test compound (3-(2-methyl-1H-imidazol-1-yl)propan-1-amine)
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Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
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Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
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96-well microtiter plates
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Sterile pipette tips and multichannel pipettor
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Incubator
Procedure:
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Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it with the growth medium to the desired starting concentration.
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In a 96-well plate, perform serial two-fold dilutions of the compound in the growth medium.
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Prepare a standardized inoculum of the microorganism and add it to each well, including a positive control (microorganism with no compound) and a negative control (medium only).
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Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
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After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of the compound on cancer cell lines by measuring metabolic activity.
Materials:
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Test compound
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Human cancer cell lines (e.g., MCF-7, HeLa)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
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Microplate reader
Procedure:
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Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
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Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
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After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
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Add the solubilization solution to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Logical Relationships in Drug Discovery
The process of discovering and developing a new drug from a lead compound like 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine involves a series of logical steps and decision points.
Caption: A simplified logical flow diagram illustrating the iterative process of drug discovery, from a lead compound to clinical trials.
Conclusion
3-(2-methyl-1H-imidazol-1-yl)propan-1-amine represents a chemical entity with potential for further investigation in the field of medicinal chemistry. Its structural similarity to known biologically active imidazole derivatives suggests that it may possess valuable therapeutic properties. This technical guide has provided a summary of its known characteristics and a framework for its synthesis and biological evaluation. Further experimental studies are warranted to fully elucidate the spectroscopic properties, pharmacological profile, and mechanism of action of this compound, which could pave the way for its development as a novel therapeutic agent.
